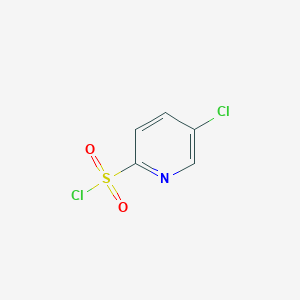

5-Chloropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHYQPBAPHPVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659342 | |

| Record name | 5-Chloropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-08-7 | |

| Record name | 5-Chloropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloropyridine-2-sulfonyl chloride: Properties, Reactivity, and Applications

Introduction

5-Chloropyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern synthetic chemistry. Characterized by a pyridine ring substituted with a chlorine atom and a highly reactive sulfonyl chloride moiety, this compound serves as a critical intermediate in the development of a wide array of functional molecules.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of the chloropyridinylsulfonyl group is a key step in synthesizing complex molecules with desired biological activities.[2] The electrophilic nature of the sulfonyl chloride group, enhanced by the electronic properties of the chloropyridine ring, makes it an exceptionally effective reagent for forming sulfonamides and other sulfur-containing linkages, which are ubiquitous in medicinal chemistry.[2] This guide offers a comprehensive overview of its physical and chemical properties, reactivity, core applications, and essential safety protocols, designed for researchers and professionals in chemical synthesis and drug discovery.

Compound Identification and Structure

Correctly identifying the molecular structure is the foundation of all chemical synthesis and analysis. This compound is an organosulfur compound featuring a pyridine core.

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885277-08-7[3] |

| Molecular Formula | C₅H₃Cl₂NO₂S[3] |

| Molecular Weight | 212.05 g/mol [3][4] |

| SMILES | C1=CC(=CN=C1S(=O)(=O)Cl)Cl |

Physical and Chemical Properties

The physical properties of this compound dictate its handling, storage, and use in reactions. As a highly reactive compound, stringent storage conditions are necessary to maintain its stability and purity.[2][3]

| Property | Value | Source |

| Appearance | White solid | [2] |

| Purity | ≥ 96% (assay) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. Cold-chain transportation recommended. | [3] |

| Boiling Point | Data not available in provided search results. | |

| Melting Point | Data not available in provided search results. | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂). | Inferred from[5] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its high reactivity, which stems from two core structural features:

-

The Sulfonyl Chloride Group (-SO₂Cl): The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly electrophilic. This makes it an excellent target for nucleophilic attack.[2]

-

The 5-Chloropyridine Ring: The pyridine ring is an electron-withdrawing heterocycle, and the presence of an additional chlorine atom at the 5-position further enhances the electrophilicity of the sulfonyl chloride group.[2]

The primary reaction of this compound is with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[6][7] The reaction proceeds via a nucleophilic acyl substitution-type mechanism where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.

Core Application: Synthesis of Sulfonamides

The synthesis of sulfonamides is the most prominent application of this compound.[2][8] The following protocol provides a reliable, self-validating methodology for this transformation. The causality behind the experimental choices is to facilitate a clean, high-yield reaction by ensuring the amine nucleophile is available to react and the resulting HCl byproduct is neutralized.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Caption: Workflow for the synthesis of sulfonamides.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂). Add a suitable base, such as triethylamine (TEA, 1.2 equivalents), to the solution. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]

-

Reaction Setup: Cool the amine solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction and prevent potential side reactions.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution over 10-15 minutes. A slow, controlled addition is essential for maintaining temperature and ensuring a homogenous reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[5]

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, quench the reaction and wash the solution sequentially with dilute hydrochloric acid, a saturated aqueous solution of sodium carbonate (Na₂CO₃), and brine.[5] These washes remove the base, unreacted starting material, and aqueous-soluble byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final sulfonamide product.

Broader Applications in Research and Development

Beyond its primary role in sulfonamide synthesis, this compound is a versatile reagent with expanding applications:

-

Pharmaceuticals: It is a key building block for synthesizing a variety of pharmaceutical agents, including novel candidates for treating bacterial infections and cancer.[2] The resulting sulfonamide derivatives are explored for a wide range of biological activities.[9][10]

-

Agrochemicals: The compound plays a significant role in creating new herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]

-

Material Science: It is also used in the development of advanced materials, such as specialized polymers and coatings, where its incorporation can modify surface properties.[2]

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as corrosive and toxic. It causes severe skin burns and eye damage (H314).[4][11] It is also harmful if swallowed (H302) and can be fatal if it comes into contact with skin or is inhaled (H310 + H330).[12] May cause respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14] Work should be conducted exclusively in a well-ventilated fume hood.[12]

-

Handling: Avoid breathing vapors or dust.[12] Do not allow the substance to come into contact with eyes, skin, or clothing.[14] After handling, wash hands and any exposed skin thoroughly.[12][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere.[14] For long-term stability, it must be kept in a freezer at temperatures of -20°C or below.[3] The storage area should be dry, well-ventilated, and accessible only to authorized personnel.[12]

References

-

PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid. Retrieved from [Link]

-

Kumar, R. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Jubilant Ingrevia. (2024).

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 885277-08-7|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloropyridine-2-sulfonyl Chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable reagent for the synthesis of a wide array of sulfonamide derivatives, which are prominent scaffolds in numerous therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications in the development of novel pharmaceuticals.

Core Molecular Attributes

CAS Number: 885277-08-7[1]

Molecular Formula: C₅H₃Cl₂NO₂S[1]

Molecular Weight: 212.05 g/mol [1]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885277-08-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyridine derivatives. A plausible and efficient synthetic route involves the oxidative chlorination of 5-chloropyridine-2-thiol.

Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Oxidative Chlorination of 5-Chloropyridine-2-thiol

This protocol is based on a general method for the direct conversion of thiols to sulfonyl chlorides and should be optimized for this specific substrate.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloropyridine-2-thiol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath. To this, add hydrogen peroxide (H₂O₂, 3.0 eq) followed by the dropwise addition of thionyl chloride (SOCl₂, 1.0 eq). The temperature should be maintained below 5°C during the addition.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Medicinal Chemistry

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes this compound a highly reactive intermediate for the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.

General Reaction Scheme: Sulfonamide Formation

Caption: General reaction for the synthesis of 5-chloropyridine-2-sulfonamides.

The resulting 5-chloropyridine-2-sulfonamide moiety is a key pharmacophore in a variety of biologically active molecules. The chlorine atom on the pyridine ring can be further functionalized, offering additional points for molecular diversity in drug design.

Field-Proven Insights: The Role of the 5-Chloropyridine-2-sulfonamide Scaffold

The 5-chloropyridine-2-sulfonamide scaffold has been incorporated into molecules targeting a range of biological targets, including enzymes and receptors. For instance, derivatives of this scaffold have been investigated as potential inhibitors of various kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

While specific drug examples containing the 5-chloropyridine-2-sulfonyl moiety are not extensively documented in publicly available literature, the broader class of pyridine sulfonamides is well-represented in medicinal chemistry. The structural features of this compound—a halogenated, electron-deficient aromatic ring coupled with a reactive sulfonyl chloride—make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Illustrative Protocol: Synthesis of a Generic 5-Chloro-N-aryl-pyridine-2-sulfonamide

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-18 hours). Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro and sulfonyl chloride groups. |

| ¹³C NMR | Aromatic carbons will be observed in the region of δ 120-160 ppm. The carbon attached to the sulfonyl chloride group will be significantly deshielded. |

| IR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). |

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under inert gas in a cool, dry place.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel sulfonamide-containing compounds. Its utility in medicinal chemistry is underscored by the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers and drug development professionals to effectively utilize this versatile reagent in their quest for new and improved medicines.

References

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Retrieved from [Link]

Sources

Synthesis and Structural Characterization of 5-Chloropyridine-2-sulfonyl Chloride: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyridine-2-sulfonyl chloride, a pivotal building block in modern medicinal and agrochemical synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into its synthesis, detailed structural verification, and safe handling. Our focus is on empowering researchers to confidently utilize this versatile reagent in their discovery and development pipelines.

Strategic Importance in Chemical Synthesis

This compound is a highly reactive intermediate valued for its dual functionality. The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages—a cornerstone of many therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1][2] The pyridine ring, substituted with a chlorine atom, provides a site for further synthetic elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[1] This combination makes it an indispensable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3]

Synthesis: From Amine to Sulfonyl Chloride

The most reliable and widely adopted method for preparing pyridine sulfonyl chlorides is the diazotization of the corresponding aminopyridine, followed by a copper-catalyzed reaction with sulfur dioxide.[4][5][6] This process, a variation of the Sandmeyer reaction, is efficient and provides good yields under controlled conditions.

Retrosynthetic Analysis & Mechanistic Rationale

Our target, this compound, can be disconnected at the C-S bond. The logical precursor is the corresponding diazonium salt, which is in turn generated from the commercially available or readily synthesized 2-Amino-5-chloropyridine.

The core of this synthesis involves two key transformations:

-

Diazotization: The primary aromatic amine (2-Amino-5-chloropyridine) is treated with a nitrous acid source (typically sodium nitrite in acidic media) at low temperatures. This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (as N₂ gas).

-

Sulfonyl Chloride Formation: The unstable diazonium salt is immediately introduced into a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, with a copper(I) or copper(II) salt acting as a catalyst.[4][5][6] The SO₂ inserts into the carbon-nitrogen bond, and subsequent reaction with chloride from the medium yields the desired sulfonyl chloride. Maintaining low temperatures during diazotization is critical to prevent premature decomposition of the diazonium salt.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.[4][5][6]

Starting Material: 2-Amino-5-chloropyridine. This precursor can be synthesized from 2-aminopyridine via direct chlorination in a strongly acidic medium to selectively install the chlorine at the 5-position.[7][8]

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-chloropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Preparation of the SO₂/Catalyst Solution

-

In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent until saturation or by using a pre-made solution.

-

Add a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1-0.2 eq) to this solution and stir until dissolved.[5] Cool this mixture to approximately 5-10 °C.

Step 3: Formation of the Sulfonyl Chloride

-

Slowly add the cold diazonium salt solution from Step 1 into the vigorously stirred SO₂/catalyst solution from Step 2. The rate of addition should be controlled to manage gas evolution (N₂) and maintain the reaction temperature below 15 °C.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours until gas evolution ceases.

Step 4: Isolation and Purification

-

Pour the reaction mixture slowly into a large volume of ice-water with stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.

-

Dry the product under vacuum over a suitable desiccant (e.g., P₂O₅ or CaCl₂). Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

| Property | Data |

| Molecular Formula | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol [9] |

| Appearance | Typically an off-white to yellow solid[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

-

¹H NMR (Proton NMR): The pyridine ring has three protons, each residing in a unique electronic environment, leading to three distinct signals.

-

H-3: Expected to be a doublet, downfield due to proximity to the electron-withdrawing sulfonyl chloride group.

-

H-4: Expected to be a doublet of doublets, coupled to both H-3 and H-6.

-

H-6: Expected to be a doublet, shifted downfield by the adjacent nitrogen but less so than H-3. The ¹H NMR data for the analogous 2-chloropyridine-5-sulfonyl chloride shows signals at δ 9.04 (d), 8.26 (dd), and 7.62 (d), providing a strong reference for these assignments.[5][6]

-

-

¹³C NMR (Carbon NMR): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbons attached to chlorine (C-5) and the sulfonyl chloride group (C-2) will be significantly deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

S=O Stretching: The sulfonyl chloride group will exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ .[11]

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong band for the C-Cl bond is expected in the fingerprint region, typically around 700-850 cm⁻¹ .

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of 212 g/mol .

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic pattern of peaks at M⁺, M⁺+2, and M⁺+4 will be observed, with relative intensities that confirm the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways include the loss of Cl• (mass 35/37) and SO₂ (mass 64).

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from rigorous safety.

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage.[9] It is also moisture-sensitive.

-

Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles (e.g., alcohols, amines) with which it can react violently. Storage in a refrigerator is recommended.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science.[3] A thorough understanding of its synthesis, grounded in mechanistic principles, and its characterization, approached as a self-validating system, is crucial for its effective and safe application. This guide provides the foundational knowledge and practical insights necessary for researchers to leverage the full potential of this versatile synthetic intermediate.

References

- Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Chem-Impex. (n.d.). 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride.

- PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Quora. (2023, July 28). What is the use of sulfonyl chloride?.

- BLD Pharm. (n.d.). This compound.

- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chemistry & Biology Interface. (2011). A Convenient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-Sulfonyl Chloride.

- Echemi. (n.d.). 5-chloropyridine-3-sulfonyl chloride.

- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

- ChemicalBook. (2025). 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5.

- PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride.

- Key Engineering Materials. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- ChemicalBook. (n.d.). 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- SynZeal. (n.d.). 5-Chloropyridine-3-Sulfonyl Chloride | 1060802-18-7.

- ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.

- Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.

- ChemicalBook. (n.d.). 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-chloropyridine-3-sulfonyl chloride(1060802-18-7) 1H NMR spectrum.

- Ambeed.com. (n.d.). 1060802-18-7 | 5-Chloropyridine-3-sulfonyl chloride.

- Chemneo. (n.d.). 2-Chloropyridine-5-sulfonyl chloride.

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- PubChem - NIH. (n.d.). 2-Amino-5-chloropyridine.

- IndiaMART. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid.

- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.

- ChemicalBook. (2025). 5-chloropyridine-3-sulfonyl chloride | 1060802-18-7.

- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine.

- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine.

- ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. cbijournal.com [cbijournal.com]

- 5. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]

- 6. 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5 [amp.chemicalbook.com]

- 7. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 8. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 9. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. indiamart.com [indiamart.com]

- 11. acdlabs.com [acdlabs.com]

Spectroscopic Data Analysis of 5-Chloropyridine-2-sulfonyl chloride: A Technical Guide for Researchers

Introduction

5-Chloropyridine-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the sulfonyl chloride functional group, makes it a versatile building block for the introduction of the 5-chloropyridin-2-ylsulfonyl moiety. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals. While publicly available, verified spectra for this specific compound are scarce, this guide will leverage data from isomeric compounds and established principles of spectroscopic interpretation to provide a robust framework for its characterization.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.

Figure 1: Chemical structure of this compound.

The electron-withdrawing nature of both the sulfonyl chloride group and the chlorine atom significantly influences the electron distribution within the pyridine ring, which is reflected in the chemical shifts observed in NMR spectroscopy. The sulfonyl chloride group is also highly reactive and susceptible to hydrolysis, a factor that must be considered during sample preparation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the substituents will cause these protons to be deshielded, appearing at relatively high chemical shifts.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |

| H-6 | 8.6 - 8.8 | d | ~2.5 |

Interpretation:

-

H-6: This proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the sulfonyl chloride group. It will appear as a doublet, coupled to H-4.

-

H-3: This proton will be a doublet, coupled to H-4.

-

H-4: This proton will appear as a doublet of doublets, being coupled to both H-3 and H-6.

The predicted chemical shifts are based on the analysis of related structures. For instance, the ¹H NMR spectrum of the isomer 2-Chloropyridine-5-sulfonyl chloride shows signals at δ 7.62 (d, J = 8.31 Hz), 8.26 (dd, J = 8.56, 2.69 Hz), and 9.04 (d, J = 2.69 Hz)[1]. This provides a reasonable reference for the expected chemical shift ranges and coupling patterns for this compound.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (C-2 and C-5) will be significantly deshielded.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-4 | 138 - 142 |

| C-5 | 130 - 135 |

| C-6 | 150 - 155 |

Interpretation:

-

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to have the highest chemical shifts. The carbon bearing the sulfonyl chloride group (C-2) will be further deshielded.

-

C-5: The carbon attached to the chlorine atom will also be deshielded.

-

C-3 and C-4: These carbons will have relatively lower chemical shifts.

Experimental Protocol for NMR Spectroscopy

Due to the reactivity of the sulfonyl chloride group, care must be taken during sample preparation to avoid hydrolysis.

Figure 2: Workflow for NMR sample preparation and analysis.

Causality in Experimental Choices:

-

Anhydrous Deuterated Solvent: The use of an anhydrous solvent such as chloroform-d (CDCl₃) is crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The presence of water would lead to the appearance of new signals and a decrease in the intensity of the signals corresponding to the starting material.

-

Dry NMR Tube: Similarly, a dry NMR tube is essential to minimize any contact with moisture.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions will be those of the sulfonyl chloride group.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1370 - 1410 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1190 | Strong | Symmetric SO₂ stretch |

| 1550 - 1600 | Medium | C=C and C=N stretching (pyridine ring) |

| 550 - 650 | Medium | S-Cl stretch |

Interpretation:

The two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl chloride group. The presence of these bands provides strong evidence for the integrity of this functional group. The C=C and C=N stretching vibrations of the pyridine ring will also be observable in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Given that this compound is a solid, several methods can be employed for IR analysis. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

References

An In-Depth Technical Guide to the Reactivity and Electrophilic Nature of 5-Chloropyridine-2-sulfonyl Chloride

Introduction: A Versatile Building Block in Modern Chemistry

5-Chloropyridine-2-sulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly valued within the realms of pharmaceutical and agrochemical development.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both a chlorine atom and a highly reactive sulfonyl chloride moiety, renders it a potent electrophile. This guide offers an in-depth exploration of the chemical properties of this compound, focusing on its reactivity, electrophilic character, and practical applications for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present data in a clear, accessible format.

Molecular Structure and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its structure. The pyridine ring, being an electron-deficient heterocycle, acts as an electron-withdrawing group. This effect is compounded by the presence of a chlorine atom at the 5-position. Consequently, the electron density at the sulfur atom of the sulfonyl chloride group is significantly diminished, enhancing its electrophilicity. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, further polarizing the S-Cl bond and making the sulfur atom highly susceptible to nucleophilic attack.

The nitrogen atom in the pyridine ring, particularly its position relative to the sulfonyl chloride group, plays a crucial role in modulating the reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles compared to a simple benzenesulfonyl chloride.

The Electrophilic Heart: The Sulfonyl Chloride Group

The sulfonyl chloride functional group is the epicenter of this compound's reactivity. The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This arrangement creates a significant partial positive charge on the sulfur atom, making it a strong electrophile.

Nucleophilic attack on the sulfonyl chloride typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The incoming nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is highly favorable and is the basis for the most common application of this compound: the synthesis of sulfonamides.

Key Reactions and Mechanistic Insights

The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.

The general mechanism for sulfonamide formation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton from the amine to form the stable sulfonamide linkage. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Representative N-Aryl-5-chloropyridine-2-sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide from this compound and a generic primary amine. This procedure is adapted from established methods for the synthesis of related sulfonamides.

Materials and Equipment:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the cooled amine solution.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes its key physicochemical properties and expected spectroscopic characteristics based on its structure and data from isomeric and related compounds.

| Property | Data / Expected Values |

| Molecular Formula | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected to show three signals in the aromatic region (approx. δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For the isomeric 2-chloropyridine-5-sulfonyl chloride, characteristic peaks are observed at δ 7.62 (d), 8.26 (dd), and 9.04 (d) ppm.[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group will be significantly downfield. |

| IR (Infrared) Spectroscopy | Expected to show strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group at approximately 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[3] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of SO₂ and Cl. |

Handling and Safety Considerations

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and oxidizing agents.

Conclusion

This compound stands out as a highly valuable and reactive building block in organic synthesis. Its pronounced electrophilicity, a direct consequence of its unique electronic and structural features, makes it an excellent reagent for the construction of sulfonamide linkages, a critical component in a vast number of biologically active molecules. This guide has provided a comprehensive overview of its reactivity, a detailed experimental protocol for its application, and essential safety information. A thorough understanding of the principles outlined herein will empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile reagent in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Chloropyridine-2-sulfonyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, this versatile moiety has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2] The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the arsenal of the synthetic chemist.[3] Among the diverse array of sulfonylating agents, heteroaromatic sulfonyl chlorides, such as 5-Chloropyridine-2-sulfonyl chloride, offer unique electronic properties and opportunities for structural diversification that are of particular interest in drug discovery. This guide provides an in-depth exploration of the mechanism of action of this compound in sulfonamide formation, offering field-proven insights for researchers and drug development professionals.

Understanding the Protagonists: this compound and the Amine Nucleophile

The Electrophile: this compound

This compound is a highly reactive electrophile, a characteristic stemming from the potent electron-withdrawing nature of both the sulfonyl chloride group and the pyridine ring. The presence of the nitrogen atom in the pyridine ring, particularly at the 2-position relative to the sulfonyl chloride, significantly influences the reactivity of the sulfur center. The electronegative nitrogen atom and the chloro substituent at the 5-position act in concert to decrease the electron density on the sulfonyl group, rendering the sulfur atom highly susceptible to nucleophilic attack.[4]

Compared to its carbocyclic analogue, benzenesulfonyl chloride, this compound is generally more reactive towards nucleophiles. This enhanced reactivity can be attributed to the electron-deficient nature of the pyridine ring, which provides a greater "electron sink" to stabilize the developing negative charge in the transition state of the nucleophilic attack.

The Nucleophile: The Amine

The reaction partner for this compound in sulfonamide formation is a primary or secondary amine. The nucleophilicity of the amine is a critical factor influencing the reaction rate. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the nitrogen atom of the amine can also significantly impact the reaction rate, with bulkier amines reacting more slowly.

The Core Mechanism: A Stepwise Exploration of Sulfonamide Formation

The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic acyl substitution-like mechanism. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This results in the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by the base present in the reaction mixture to yield the final sulfonamide product and the hydrochloride salt of the base.

Diagram of the Reaction Mechanism

Sources

Literature review on the synthesis of 5-Chloropyridine-2-sulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 5-Chloropyridine-2-sulfonyl Chloride

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its structural motif is a cornerstone in the development of modern pharmaceuticals and agrochemicals, where the chloropyridine scaffold imparts specific physicochemical properties and the reactive sulfonyl chloride handle allows for facile derivatization.[1][2] This guide provides a comprehensive review of the primary synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to empower researchers in drug development and chemical synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through two robust and well-documented pathways:

-

Diazotization-Sulfonylation of 2-Amino-5-chloropyridine: A classic and highly effective method that builds the sulfonyl chloride functionality from a readily available amino-pyridine precursor. This route offers excellent regiocontrol.[3][4]

-

Oxidative Chlorination of 5-Chloro-2-pyridinethiol (or its Disulfide): A direct approach that converts a sulfur-containing precursor to the desired sulfonyl chloride using a suitable oxidizing agent. This method leverages different starting materials and offers an alternative pathway with its own set of advantages.[5][6][7]

The selection between these routes often depends on the availability and cost of the starting materials, scalability requirements, and safety considerations associated with the reagents.

Strategy 1: Synthesis via Diazotization of 2-Amino-5-chloropyridine

This is arguably the most common and industrially relevant method. The process begins with the conversion of the primary amino group of 2-Amino-5-chloropyridine into a diazonium salt, which is a highly versatile intermediate. This salt is then subjected to a copper-catalyzed reaction with a source of sulfur dioxide to yield the target sulfonyl chloride. This transformation is a variant of the renowned Sandmeyer reaction.[3]

Workflow Diagram: Diazotization-Sulfonylation Route

Caption: Workflow for the synthesis of this compound via diazotization.

Causality Behind Experimental Choices

-

Starting Material: 2-Amino-5-chloropyridine is a stable, crystalline solid that serves as an excellent precursor.[8] It can be synthesized from 2-aminopyridine through direct chlorination in a strongly acidic medium, which ensures high regioselectivity for the 5-position.[9]

-

Diazotization Conditions: The reaction is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. A strong acid, such as hydrochloric acid, is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[4]

-

Sulfonylation Step: The introduction of the diazonium salt solution to a sulfur dioxide source in the presence of a copper(I) catalyst is the key transformation.[3][10] The copper catalyst facilitates a single-electron transfer process, leading to the formation of an aryl radical, which then reacts with sulfur dioxide. The use of acetic acid as a co-solvent is common, as it helps to maintain a suitable reaction medium.[4] An aqueous process has also been developed, where the low water solubility of the final product protects it from hydrolysis and allows for its direct precipitation in high purity.[10]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature procedures.[4][10]

-

Preparation of Reagents:

-

In a reaction vessel equipped for cooling and stirring, prepare a solution of concentrated hydrochloric acid and glacial acetic acid.

-

Cool this acidic mixture to below 10°C using an ice bath.

-

-

Diazotization:

-

Dissolve 2-Amino-5-chloropyridine (1.0 eq) in the cold acidic mixture.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, ensuring the temperature of the reaction mixture is maintained below 5°C throughout the addition. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting diazonium salt slurry for an additional 15-30 minutes at 0-5°C.

-

-

Sulfonylation:

-

In a separate, well-ventilated vessel, prepare a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to approximately 10°C.

-

Slowly add the previously prepared cold diazonium salt slurry to the SO₂/CuCl solution. The rate of addition should be controlled to manage gas evolution (N₂) and maintain the reaction temperature.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a larger volume of an ice-water mixture. This will cause the product to precipitate.[4]

-

Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

-

Isolate the solid product by filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acids and salts.

-

Dry the product under reduced pressure to yield this compound as a solid.

-

Strategy 2: Oxidative Chlorination of 5-Chloro-2-pyridinethiol

This strategy offers a more direct route by starting with a compound that already contains the pyridine ring and a sulfur atom at the correct position. The core of this method is the oxidation of a thiol or its corresponding disulfide to the sulfonyl chloride state, a transformation requiring a potent chlorinating oxidant.

Workflow Diagram: Oxidative Chlorination Route

Caption: Workflow for the synthesis of this compound via oxidation.

Causality Behind Experimental Choices

-

Starting Material: 5-Chloro-2-pyridinethiol or its stable disulfide dimer are the key precursors. These compounds position the sulfur atom correctly for oxidation.

-

Choice of Oxidant: The selection of the oxidizing agent is critical and involves a trade-off between reactivity, safety, and cost.

-

Chlorine Gas (Cl₂): The traditional and most powerful reagent for this conversion. However, its high toxicity and gaseous nature make it hazardous and difficult to handle on a laboratory scale.[5]

-

Trichloroisocyanuric Acid (TCCA): A solid, stable, and convenient source of electrophilic chlorine, making it a much safer alternative to chlorine gas for lab-scale synthesis. It is typically used in an aqueous acetonitrile mixture at low temperatures.[5]

-

H₂O₂/SOCl₂ System: This combination acts as a highly reactive reagent for the direct oxidative chlorination of thiols. The reactions are often extremely fast (minutes) and produce high yields, making it an attractive modern alternative.[6][7]

-

N-Chlorosuccinimide (NCS): Similar to TCCA, NCS is a solid and safer chlorinating agent that can effectively oxidize thiols to sulfonyl chlorides in the presence of dilute acid.[7]

-

Detailed Experimental Protocol

The following protocol is a general procedure using TCCA, a safer alternative to chlorine gas.[5]

-

Preparation:

-

Dissolve the starting material, 5-Chloro-2-pyridinethiol (1.0 eq), in a mixture of acetonitrile and water (e.g., 4:1 v/v) in a reaction flask.

-

Cool the solution in an ice bath to 0-5°C.

-

-

Oxidation:

-

Add Trichloroisocyanuric acid (TCCA) (approx. 1.5 eq, stoichiometry may need optimization) portion-wise to the stirred solution.

-

Control the rate of addition to maintain the internal temperature below 5°C. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes. A precipitate of cyanuric acid will form.

-

-

Work-up and Isolation:

-

Remove the cyanuric acid by-product by filtration, washing the solid with a small amount of ethyl acetate or another suitable solvent.

-

Combine the filtrates and concentrate them under reduced pressure. Crucially, the bath temperature should be kept low (e.g., <30°C) to minimize hydrolysis of the sulfonyl chloride product.

-

Dissolve the crude residue in a water-immiscible organic solvent like petroleum ether or dichloromethane.

-

Wash the organic layer with cold, dilute aqueous HCl (e.g., 1%) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to afford the final product.

-

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Diazotization | 2-Amino-5-chloropyridine | NaNO₂, HCl, SO₂, CuCl | 70-90% | High regioselectivity; well-established; scalable.[10] | Use of thermally unstable diazonium salts; requires precise temperature control. |

| Oxidation | 5-Chloro-2-pyridinethiol | TCCA, NCS, or H₂O₂/SOCl₂ | 60-95% | Direct conversion; avoids unstable intermediates; very fast with modern reagents.[6] | Starting thiol may be less common; traditional methods use hazardous Cl₂ gas. |

Conclusion

The synthesis of this compound is well-documented, with the diazotization of 2-Amino-5-chloropyridine and the oxidative chlorination of 5-Chloro-2-pyridinethiol representing the two primary strategies. The diazotization route is a robust, scalable, and highly reliable method, making it suitable for larger-scale production. The oxidation pathway, particularly with modern reagents like TCCA or H₂O₂/SOCl₂, offers a rapid and efficient alternative that is highly advantageous for laboratory-scale synthesis due to enhanced safety and simplicity. The choice of method will ultimately be guided by the specific needs of the research program, including scale, cost, available starting materials, and safety infrastructure.

References

- pyridine-3-sulfonyl chloride synthesis - ChemicalBook. ChemicalBook.

- Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride - Benchchem. Benchchem.

- PYRIDINE-2-SULFONYL CHLORIDE synthesis - ChemicalBook. ChemicalBook.

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. Google Patents.

- 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. WIPO Patentscope.

- 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride - Chem-Impex. Chem-Impex.

- How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem. Guidechem.

- Chemistry & Biology Interface. Chemistry & Biology Interface.

- EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents. Google Patents.

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials.

- 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 - ChemicalBook. ChemicalBook.

- Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. ChemSpider.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. ACS Publications.

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry.

- Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal.

- 5-Chloropyridine-3-Sulfonyl Chloride | 1060802-18-7 - SynZeal. SynZeal.

- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. ResearchGate.

- 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook. ChemicalBook.

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. Royal Society of Chemistry.

- 2 Chloropyridine 5 Sulfonyl Chloride Acid - Visa Chem Private Limited. IndiaMART.

- 885277-08-7|this compound|BLD Pharm. BLD Pharm.

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. Google Patents.

- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed. PubMed.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface.

- 2-Chloropyridine-5-sulfonyl chloride - Chemneo. Chemneo.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. cbijournal.com [cbijournal.com]

- 4. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 9. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Indispensable Role of Sulfonyl Chlorides in Medicinal Chemistry and Drug Discovery: A Technical Guide

Introduction: The Enduring Utility of a Reactive Functional Group

In the vast and intricate landscape of medicinal chemistry, the sulfonyl chloride functional group (R-SO₂Cl) stands as a cornerstone of molecular design and synthesis.[1][2][3] Its high reactivity, stemming from the electrophilic nature of the sulfur atom, makes it a versatile tool for forging stable and biologically relevant linkages, most notably the sulfonamide bond.[1][2] This guide provides an in-depth exploration of the multifaceted roles of sulfonyl chlorides, from their fundamental reactivity to their sophisticated applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Chemistry and Reactivity of Sulfonyl Chlorides

The utility of sulfonyl chlorides is intrinsically linked to the polarized sulfur-chlorine bond, which renders the sulfur atom highly susceptible to nucleophilic attack.[1] This inherent reactivity allows for efficient reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[1][2] The electron-withdrawing nature of the sulfonyl group also plays a crucial role, influencing the properties of the resulting molecules.[2]

Synthesis of Sulfonyl Chlorides: Foundational Methods

The preparation of sulfonyl chlorides is a critical first step in their application. Several methods are commonly employed, each with its own advantages and limitations.

-

Chlorosulfonation of Arenes: This classic method involves the direct reaction of an aromatic compound with chlorosulfonic acid.[4] While effective for many substrates, it can be harsh and may not be suitable for electron-deficient or sensitive molecules.[4] The synthesis of the blockbuster drug Viagra historically utilized this approach.[4]

-

Oxidative Chlorination of Thiols and Disulfides: A milder alternative involves the oxidation of thiols or disulfides in the presence of a chlorine source.[5] Reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and a chlorine source are often used.[5]

-

Sandmeyer-type Reactions: Aryldiazonium salts, generated from anilines, can be converted to sulfonyl chlorides in the presence of sulfur dioxide and a copper catalyst.[6][7] This method offers a valuable route from readily available starting materials.

A recent development in this area is the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from various sulfur-containing precursors under visible light, offering a more sustainable approach.[7][8]

The Sulfonamide Bond: A Privileged Scaffold in Drug Discovery

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is arguably its most significant application in medicinal chemistry.[1][9] The resulting sulfonamide moiety is a key structural feature in a vast number of approved drugs, exhibiting a wide spectrum of biological activities.[10][11][12][13]

Synthesis of Sulfonamides: A Practical Workflow

The formation of a sulfonamide bond is a robust and high-yielding reaction. A typical experimental workflow involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[9][14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 11. ajchem-b.com [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrophilic Properties of Chloropyridine Structures for Drug Development

Abstract: Chloropyridines are foundational scaffolds in modern medicinal chemistry, prized for their versatile reactivity and presence in numerous approved therapeutics. A nuanced understanding of their electronic properties is paramount for designing efficient and predictable synthetic routes. This guide provides an in-depth analysis of the electrophilic nature of the chloropyridine core, focusing on the factors that govern its reactivity toward nucleophiles. We will dissect the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Field-proven experimental protocols, comparative reactivity data, and strategic insights are provided to empower researchers, scientists, and drug development professionals in leveraging these critical building blocks.

The Electronic Dichotomy: Understanding Chloropyridine Reactivity

The pyridine ring is an electron-deficient heterocycle due to the inductive effect of the electronegative nitrogen atom. This inherent "electrophilicity" makes the ring susceptible to attack by nucleophiles, a characteristic that is significantly modulated by the introduction of a chlorine atom. The chlorine substituent acts primarily as an electron-withdrawing group via induction, further depleting electron density from the ring and enhancing its electrophilic character.

This electronic landscape dictates the two primary modes of reactivity for chloropyridines in synthetic chemistry:

-

Reactions at the Carbon Core (C-X): The electron-deficient carbon atoms of the pyridine ring, particularly those bearing the chlorine leaving group, are prime targets for nucleophilic attack. This is the basis for Nucleophilic Aromatic Substitution (SNAr) reactions.

-

Reactions at the Chlorine Atom (M-X): The carbon-chlorine bond can be activated by transition metal catalysts, most notably palladium, allowing the chloropyridine to serve as an electrophilic partner in a wide array of cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive

The SNAr reaction is a cornerstone of chloropyridine chemistry. It proceeds via a two-step addition-elimination mechanism, the rate of which is critically dependent on the stability of the anionic intermediate formed.[1]

The Mechanism:

-

Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the carbon atom bearing the chlorine. This is typically the rate-determining step as it disrupts the ring's aromaticity.[2][3]

-

Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the single most important factor governing the reaction rate.

-

Elimination & Re-aromatization: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The key to the reactivity of chloropyridines in SNAr lies in the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer complex.[1]

Regioselectivity and Isomer Reactivity

The position of the chlorine atom relative to the ring nitrogen has a profound impact on reactivity.[1]

-

2-Chloropyridine (ortho) & 4-Chloropyridine (para): When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance.[2] This provides significant stabilization, lowering the activation energy and accelerating the reaction.[1][2]

-

3-Chloropyridine (meta): Attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitrogen atom.[1][2] The resulting intermediate is substantially less stable, leading to a much higher activation energy and a dramatically slower reaction rate.

This leads to a well-established order of reactivity for SNAr reactions: 4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine [1]

Diagram 1: SNAr Mechanism on 4-Chloropyridine

Sources

Methodological & Application

The Versatile Reagent: 5-Chloropyridine-2-sulfonyl Chloride in Modern Coupling Reactions

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic introduction of the sulfonamide moiety is a cornerstone of molecular design. Among the arsenal of reagents available for this critical transformation, 5-Chloropyridine-2-sulfonyl chloride has emerged as a highly valuable and versatile building block. Its unique electronic properties, conferred by the presence of both a chlorine atom and a nitrogen atom within the aromatic ring, offer distinct advantages in reactivity and potential for downstream functionalization. This guide provides a comprehensive overview of the applications of this compound in coupling reactions, complete with detailed protocols and an exploration of the chemical principles that govern its utility.

The Chemistry of this compound: A Reactive Intermediate

This compound is a crystalline solid that serves as a powerful electrophile. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, making it an excellent reagent for the formation of sulfonamides and sulfonate esters. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom enhances the electrophilicity of the sulfur center, facilitating reactions with a wide range of nucleophiles.[1]

The general mechanism for sulfonamide formation involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2] Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters.

Core Applications in Coupling Chemistry

The primary utility of this compound lies in its ability to readily form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a multitude of biologically active molecules.

Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and to avoid unwanted side reactions with the sulfonyl chloride.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is essential to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst in some cases. The choice of base can influence reaction rates and, in some instances, selectivity.

-

Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.